Cas no 5434-30-0 (N-(5-Amino-2-methylphenyl)acetamide)
N-(5-Amino-2-methylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(5-Amino-2-methylphenyl)acetamide
- 5'-Amino-2'-methylacetanilide
- 2-Methyl-5-Aminoacetaniline
- N1-(5-Amino-2-methylphenyl)acetamide
- 3-Acetamido-4-methylaniline
- N3-Acetyl-4-methyl-1,3-phenylenediamine
- 2-Acetylamino-4-aminotoluene
- NSC 15762
- Acetamide, N-(5-amino-2-methylphenyl)-
- 2-Acetylamino-p-toluidine
- WXF5Z5A955
- N-(3-amino-6-methylphenyl)acetamide
- NSC15762
- 3-Acetylamino-p-toluidine
- Oprea1_671286
- Oprea1_263092
- ARONIS23774
- ARONIS023814
- PS-4130
- EN300-42192
- N-(5-Amino-2-methyl-phenyl)-acetamide
- N-(5-Amino-2-Methylphenyl)acetanilide
- CS-0206703
- SCHEMBL2306521
- N-(5-amino-2-methylphenyl) acetamide
- UNII-WXF5Z5A955
- MFCD00047859
- DTXSID8063882
- 5434-30-0
- AE-562/40191138
- N-(5-Amino-2-methylphenyl)acetamide, AldrichCPR
- AKOS000100051
- J-523093
- NSC-15762
- SY050766
- NS00033055
- FT-0635704
- EINECS 226-599-0
- UAZGSMMESOKKQZ-UHFFFAOYSA-N
- BB 0217165
- Z239120816
- AC-26479
- DB-052544
- STL061094
- DTXCID0041690
- A2724
- BBL023483
-
- MDL: MFCD00047859
- Inchi: 1S/C9H12N2O/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)
- InChI Key: UAZGSMMESOKKQZ-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C=C(C=CC=1C)N
Computed Properties
- Exact Mass: 164.09500
- Monoisotopic Mass: 164.094963
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.5
- Topological Polar Surface Area: 55.1
Experimental Properties
- Density: 1.163
- Melting Point: 143.0 to 145.0 deg-C
- Boiling Point: 362.1°Cat760mmHg
- Flash Point: 172.8°C
- Refractive Index: 1.621
- PSA: 55.12000
- LogP: 2.18980
N-(5-Amino-2-methylphenyl)acetamide Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
-
Hazardous Material Identification:
- HazardClass:IRRITANT
N-(5-Amino-2-methylphenyl)acetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(5-Amino-2-methylphenyl)acetamide Pricemore >>
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N-(5-Amino-2-methylphenyl)acetamide Suppliers
N-(5-Amino-2-methylphenyl)acetamide Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on N-(5-Amino-2-methylphenyl)acetamide
Professional Introduction to N-(5-Amino-2-methylphenyl)acetamide (CAS No. 5434-30-0)
N-(5-Amino-2-methylphenyl)acetamide is a significant compound in the field of pharmaceutical chemistry, characterized by its molecular formula and a unique structural arrangement that lends itself to various applications in drug development and biochemical research. This compound, identified by the CAS number 5434-30-0, has garnered attention due to its potential in modulating biological pathways and its role in synthesizing more complex molecules.
The structural integrity of N-(5-Amino-2-methylphenyl)acetamide is pivotal in determining its reactivity and utility. The presence of an amino group at the 5-position of a methylphenyl ring, coupled with an acetamide moiety, creates a versatile platform for further chemical modifications. These modifications can enhance the compound's solubility, bioavailability, and overall pharmacological activity, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel compounds with enhanced therapeutic profiles. N-(5-Amino-2-methylphenyl)acetamide has been studied for its potential role in addressing various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and metabolic diseases. Its ability to interact with specific biological targets has made it a subject of interest for medicinal chemists seeking to develop next-generation drugs.
One of the most compelling aspects of N-(5-Amino-2-methylphenyl)acetamide is its role as a building block in the synthesis of more complex molecules. The acetamide group provides a site for further functionalization, allowing chemists to tailor the compound's properties to meet specific pharmacological requirements. This flexibility has been exploited in the development of novel scaffolds that exhibit improved efficacy and reduced side effects compared to existing treatments.
The compound's significance extends beyond its use as an intermediate; it has also been investigated for its potential biological activity. Preclinical studies have suggested that derivatives of N-(5-Amino-2-methylphenyl)acetamide may possess anti-inflammatory, analgesic, and neuroprotective properties. These findings have prompted further research into optimizing its structure and exploring new synthetic pathways to enhance its therapeutic potential.
The synthesis of N-(5-Amino-2-methylphenyl)acetamide involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The precise control of reaction conditions is crucial to achieving high yields and purity levels. Advances in synthetic methodologies have enabled researchers to produce this compound more efficiently, reducing costs and environmental impact while maintaining high quality standards.
In the context of drug discovery, N-(5-Amino-2-methylphenyl)acetamide serves as a valuable tool for exploring new chemical spaces. Its structural features allow for diverse modifications, enabling the creation of libraries of compounds that can be screened for biological activity. High-throughput screening (HTS) techniques have been employed to identify lead compounds derived from this scaffold, accelerating the drug development process.
The compound's pharmacokinetic properties are also under investigation. Understanding how N-(5-Amino-2-methylphenyl)acetamide is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic use. Studies have shown that structural modifications can significantly influence these properties, providing insights into how to design drugs with improved bioavailability and reduced toxicity.
The future prospects for N-(5-Amino-2-methylphenyl)acetamide are promising, with ongoing research aimed at uncovering new applications and improving existing ones. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to the development of novel therapeutics that address unmet medical needs. As our understanding of biological systems continues to grow, compounds like N-(5-Amino-2-methylphenyl)acetamide will play an increasingly important role in shaping the future of medicine.
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